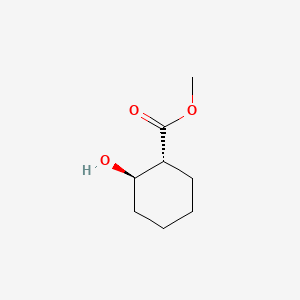

trans-Methyl 2-hydroxycyclohexanecarboxylate

Description

trans-Methyl 2-hydroxycyclohexanecarboxylate (CAS 2236-11-5) is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular mass of 158.20 g/mol. It is characterized by a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group positioned trans to each other on a cyclohexane ring. This stereochemistry enhances its reactivity in chemical transformations, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQZEQYGUQTQS-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500372 | |

| Record name | Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-04-9 | |

| Record name | Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-hydroxycyclohexanecarboxylate typically involves the esterification of 2-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2-hydroxycyclohexanecarboxylic acid+methanolacid catalysttrans-Methyl 2-hydroxycyclohexanecarboxylate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Methyl 2-hydroxycyclohexanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: trans-Methyl 2-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and esterification.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of trans-Methyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cis-Isomer of Methyl 2-hydroxycyclohexanecarboxylate

Ethyl Ester Analogues

a) trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9)

- Molecular Formula : C₉H₁₆O₃.

- Molecular Weight : 172.22 g/mol .

- Functional Groups : Hydroxyl (-OH) and ethyl ester (-COOCH₂CH₃).

- Applications : Used in protein degrader building blocks and organic synthesis.

- Comparison :

b) Ethyl 2-oxocyclohexanecarboxylate

- Functional Group : Ketone (-C=O) instead of hydroxyl.

- Reactivity : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) rather than hydroxyl-mediated oxidations.

- Synthesis: Prepared from cyclohexanone and diethyl oxalate, differing from hydroxylated analogues .

Methyl 2-oxocyclohexanecarboxylate

Data Table: Comparative Analysis of Key Compounds

Biological Activity

trans-Methyl 2-hydroxycyclohexanecarboxylate (trans-MHCC) is a compound of significant interest in biological and chemical research due to its unique structural properties and the diverse biological activities it exhibits. This article reviews the biological activity of trans-MHCC, focusing on its mechanisms of action, applications in enzyme-catalyzed reactions, and potential therapeutic uses.

Chemical Structure and Properties

trans-MHCC is an ester derived from 2-hydroxycyclohexanecarboxylic acid. Its molecular formula is , and it features a cyclohexane ring with a hydroxyl group and a carboxylate moiety. The compound's structure allows it to participate in various chemical reactions, including hydrolysis and esterification, which are crucial for its biological activity.

The biological activity of trans-MHCC primarily stems from its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.

- Enzyme Interaction : It has been shown to act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, particularly those related to ester hydrolysis and esterification.

Biological Applications

trans-MHCC has been utilized in several biological research applications:

- Enzyme-Catalyzed Reactions : The compound serves as a model substrate for studying enzyme kinetics and mechanisms in metabolic pathways involving ester hydrolysis. It has been used to investigate the catalytic efficiency of various hydrolases.

- Synthesis of Complex Molecules : In organic synthesis, trans-MHCC acts as an intermediate for creating more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Studies

- Enzymatic Hydrolysis Studies : Research demonstrated that trans-MHCC is hydrolyzed by lipases, leading to the formation of 2-hydroxycyclohexanecarboxylic acid. This reaction was studied to understand the specificity and efficiency of different lipases in catalyzing ester hydrolysis.

- Antimicrobial Activity : A study explored the antimicrobial properties of trans-MHCC derivatives against various bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Comparative Biological Activity

To better understand the biological activity of trans-MHCC, it is useful to compare it with related compounds. Below is a table summarizing key properties and activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme substrate/inhibitor | Hydrolysis by enzymes; hydrogen bonding |

| cis-Methyl 2-hydroxycyclohexanecarboxylate | Lower enzyme interaction | Similar mechanism but less effective |

| Methyl 4-hydroxycyclohexanecarboxylate | Antimicrobial; anti-inflammatory | Interaction with dehydrogenases |

Research Findings

Recent studies have highlighted the following findings regarding trans-MHCC:

- Substrate Specificity : Trans-MHCC has been shown to exhibit different rates of hydrolysis depending on the enzyme used, indicating its potential as a versatile substrate for enzyme studies .

- Therapeutic Potential : Preliminary research suggests that derivatives of trans-MHCC may possess anti-inflammatory properties, making them candidates for further pharmacological development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.